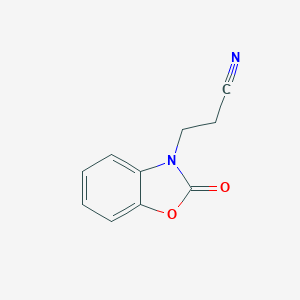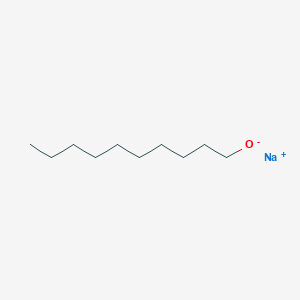
Sodium decanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium decanolate is a chemical compound that belongs to the class of carboxylates and is derived from the fatty acid decanoic acid. It is a white crystalline powder that is soluble in water and has a wide range of applications in scientific research. Sodium decanolate is used as a surfactant, emulsifier, and dispersing agent in various industries, including pharmaceuticals, food, and cosmetics. In
Mécanisme D'action
The mechanism of action of sodium decanolate is not well understood. It is believed to act as a surfactant and emulsifier, which helps to improve the solubility and bioavailability of drugs. Sodium decanolate is also believed to interact with cell membranes, disrupting their structure and function.
Effets Biochimiques Et Physiologiques
Sodium decanolate has been shown to have antimicrobial properties. It has been shown to inhibit the growth of bacteria, fungi, and viruses. Sodium decanolate has also been shown to have anti-inflammatory properties. It has been shown to reduce inflammation in animal models of inflammation. Sodium decanolate has also been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium decanolate has several advantages for lab experiments. It is a relatively inexpensive and easy-to-use surfactant and emulsifier. Sodium decanolate is also biodegradable and non-toxic, making it a safe alternative to other surfactants and emulsifiers. However, sodium decanolate has some limitations. It has a relatively low solubility in water, which can limit its use in some applications. Sodium decanolate can also be sensitive to pH and temperature changes, which can affect its stability and performance.
Orientations Futures
There are several future directions for research on sodium decanolate. One area of research is the development of new drug formulations using sodium decanolate as a surfactant and emulsifier. Another area of research is the study of the mechanism of action of sodium decanolate. Understanding how sodium decanolate interacts with cell membranes and other biological molecules could lead to the development of new drugs and therapies. Additionally, research on the use of sodium decanolate in the preparation of nanoparticles and microspheres could lead to new drug delivery systems with improved performance and efficacy.
Applications De Recherche Scientifique
Sodium decanolate has a wide range of applications in scientific research. It is used as a surfactant in the preparation of nanoparticles, liposomes, and microemulsions. Sodium decanolate is also used as an emulsifier and dispersing agent in the preparation of drug formulations. It is used to improve the solubility and bioavailability of poorly soluble drugs. Sodium decanolate is also used in the preparation of microspheres and microcapsules for drug delivery.
Propriétés
Numéro CAS |
13675-38-2 |
|---|---|
Nom du produit |
Sodium decanolate |
Formule moléculaire |
C10H21NaO |
Poids moléculaire |
180.26 g/mol |
Nom IUPAC |
sodium;decan-1-olate |
InChI |
InChI=1S/C10H21O.Na/c1-2-3-4-5-6-7-8-9-10-11;/h2-10H2,1H3;/q-1;+1 |
Clé InChI |
JDBNUMXMGTYDDY-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCC[O-].[Na+] |
SMILES |
CCCCCCCCCC[O-].[Na+] |
SMILES canonique |
CCCCCCCCCC[O-].[Na+] |
Synonymes |
Sodium decylate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

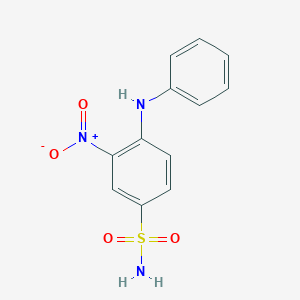
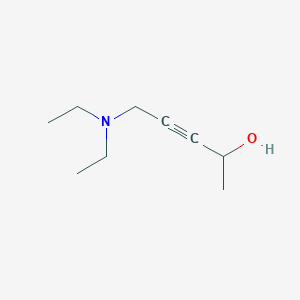
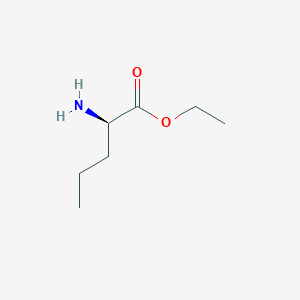
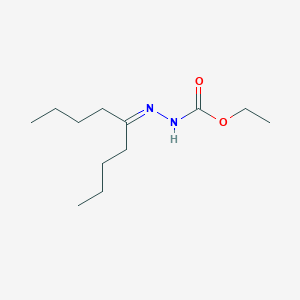
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
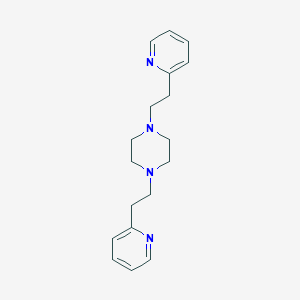
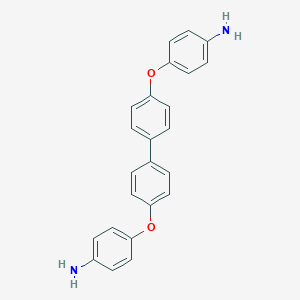
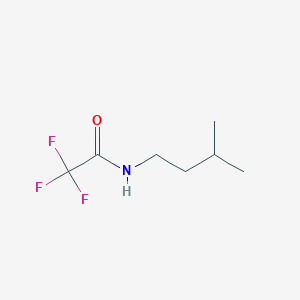
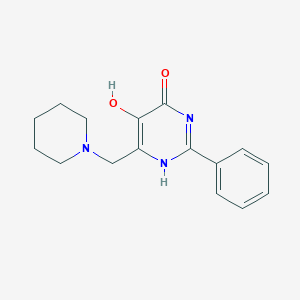
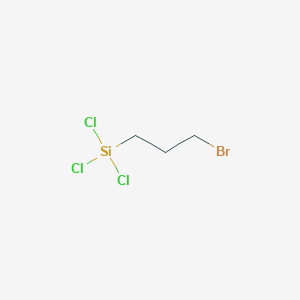
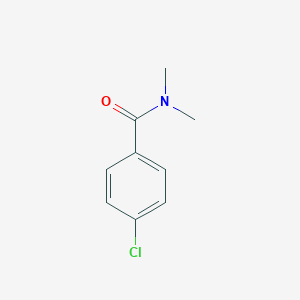
![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
